6-Tridecene, (6E)-

Description

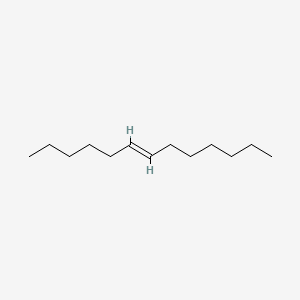

(6E)-6-Tridecene is an unsaturated hydrocarbon with the molecular formula C₁₃H₂₆. nist.govnih.gov As a specific stereoisomer of 6-Tridecene, it belongs to the larger class of organic compounds known as alkenes. While this particular compound is not as extensively studied as other more common alkenes, its structure and classification place it at the intersection of several key areas of chemical and biological research. This article explores the significance of its chemical class, the importance of its stereochemistry, and the potential avenues for future scientific investigation into (6E)-6-Tridecene itself.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6434-76-0 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

(E)-tridec-6-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11+ |

InChI Key |

QHOMPCGOCNNMFK-ACCUITESSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCC |

Canonical SMILES |

CCCCCCC=CCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6e 6 Tridecene and Its Stereoisomers

Stereoselective Synthesis Approaches for E-Alkenes

The creation of the E-isomer of 6-tridecene is a primary objective in its synthesis, for which several stereoselective olefination reactions are employed.

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. numberanalytics.commasterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides , where the R group on the ylide is an alkyl group, typically lead to (Z)-alkenes.

Stabilized ylides , which have an electron-withdrawing group (like an ester or ketone) attached to the carbanion, are more stable and react to predominantly form (E)-alkenes. organic-chemistry.org

For the synthesis of (6E)-6-Tridecene, a semi-stabilized ylide could be employed. However, a more reliable method for achieving high E-selectivity with non-stabilized ylides is the Schlosser modification . This procedure involves the use of a strong base like phenyllithium (B1222949) at low temperatures to generate a lithiated betaine (B1666868) intermediate, which then equilibrates to the more stable trans-configured intermediate before elimination to the E-alkene. organic-chemistry.org

A potential Wittig pathway to (6E)-6-Tridecene would involve the reaction of heptanal (B48729) with the ylide generated from hexyltriphenylphosphonium bromide, or alternatively, reacting hexanal (B45976) with the ylide from heptyltriphenylphosphonium bromide.

Table 1: Proposed Wittig Reaction Pathways for (6E)-6-Tridecene

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonium Salt Precursor) | Typical Base | Key Strategy for E-Selectivity |

|---|---|---|---|

| Heptanal | Hexyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Schlosser Modification |

| Hexanal | Heptyltriphenylphosphonium bromide | Sodium hydride (NaH) | Use of stabilized ylide variant (if applicable) or Schlosser Modification |

Beyond the Wittig reaction, other methods provide excellent stereoselectivity for E-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) esters instead of phosphonium salts. The resulting phosphonate ylides are generally more reactive than the corresponding Wittig ylides and strongly favor the formation of (E)-alkenes. For (6E)-6-Tridecene, this would involve reacting heptanal with the anion of diethyl hexylphosphonate.

Julia-Lythgoe Olefination: This multi-step process involves the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination. It is known for producing E-alkenes with high stereoselectivity.

Metal-Ammonia Reduction of Alkynes: The reduction of an internal alkyne with sodium or lithium metal in liquid ammonia (B1221849) is a classic method for producing trans-alkenes. readchemistry.com The synthesis of (6E)-6-Tridecene via this route would start from 6-tridecyne, which upon treatment with Na/NH₃(l), would yield the desired E-isomer.

Cross-Metathesis: Alkene metathesis, catalyzed by ruthenium or molybdenum complexes, can be used to form disubstituted alkenes. nih.gov Reacting 1-heptene (B165124) with 1-octene (B94956) in a cross-metathesis reaction could potentially form (6E)-6-Tridecene, though control of stereoselectivity and prevention of homodimerization are key challenges. nih.gov

Post-Synthetic Modification and Derivatization Strategies

The double bond in (6E)-6-Tridecene is a reactive site, allowing for a wide range of chemical transformations and the introduction of various functional groups. researchgate.net

The alkene moiety can undergo several types of oxidation reactions:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. (6E)-6-Tridecene would yield trans-6,7-epoxytridecane. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.

Dihydroxylation:

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the addition of two hydroxyl groups to the same face of the double bond, producing (6R,7S)-tridecane-6,7-diol (as a racemic mixture).

Anti-dihydroxylation: This is achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water, yielding the anti-diol, (6R,7R)- and (6S,7S)-tridecane-6,7-diol.

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond entirely. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) will break the C=C bond and form two molecules of heptanal. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield two molecules of heptanoic acid.

The most common reduction reaction for an alkene is catalytic hydrogenation. Exposing (6E)-6-Tridecene to hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium, platinum, or nickel) will saturate the double bond, yielding the alkane tridecane (B166401). The reaction typically involves the syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst.

Various reagents can add across the double bond to introduce new functional groups.

Halogenation: The addition of diatomic halogens (e.g., Br₂ or Cl₂) to (6E)-6-Tridecene results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. For example, bromination would yield (6R,7S)-6,7-dibromotridecane (as a racemic mixture).

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) across the double bond produces a haloalkane. For a symmetrically substituted alkene like 6-tridecene, the addition of H-X will yield a mixture of 6-halotridecane and 7-halotridecane.

Hydration: The acid-catalyzed addition of water across the double bond results in the formation of an alcohol. This reaction proceeds via a carbocation intermediate. For (6E)-6-Tridecene, this would produce a mixture of 6-tridecanol (B1617176) and 7-tridecanol.

Table 2: Summary of Derivatization Reactions for (6E)-6-Tridecene

| Reaction Type | Reagent(s) | Product(s) | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | trans-6,7-Epoxytridecane | Syn-addition of oxygen |

| Syn-Dihydroxylation | 1. OsO₄; 2. NaHSO₃ | (6R,7S)-Tridecane-6,7-diol (racemic) | Syn-addition |

| Oxidative Cleavage | 1. O₃; 2. DMS | Heptanal | Cleavage of C=C bond |

| Hydrogenation | H₂, Pd/C | Tridecane | Syn-addition of hydrogen |

| Bromination | Br₂ | (6R,7S)-6,7-Dibromotridecane (racemic) | Anti-addition |

| Hydrobromination | HBr | 6-Bromotridecane and 7-Bromotridecane | Markovnikov addition (mixture for symmetrical alkene) |

Optimized Work-Up and Purification Protocols for Alkenes

Following the synthesis of an alkene such as 6-tridecene, the crude product mixture often contains the desired (E)-isomer, the corresponding (Z)-stereoisomer, unreacted starting materials, and various side products. The separation and purification of these components are crucial for obtaining the target molecule with high purity. The choice of purification strategy depends on the physical and chemical properties of the components in the mixture.

Standard work-up procedures often involve liquid-liquid extraction to remove water-soluble impurities, followed by drying of the organic layer and removal of the solvent under reduced pressure. However, the critical challenge lies in the separation of stereoisomers, particularly the E/Z isomers, which often possess very similar physical properties. chromatographytoday.comymc.eu

Chromatographic Techniques:

Chromatography is a primary method for the separation of E/Z isomers of alkenes. chromatographytoday.comymc.eu The separation relies on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Argentation Chromatography: This technique utilizes the interaction between the π-electrons of the double bond and silver ions. The silver ions are typically supported on a solid matrix like silica (B1680970) gel. The (Z)-isomer, being generally less sterically hindered, forms a more stable complex with the silver ions than the (E)-isomer. This stronger interaction leads to a longer retention time for the Z-isomer on the column, allowing for its effective separation from the E-isomer. A patent describes the separation of E and Z isomers of alkene alcohols and their derivatives using an ion exchange medium impregnated with silver and/or copper ions. google.com

Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using reversed-phase columns (e.g., C18) is a powerful tool for isomer separation. chromatographytoday.comymc.eu The separation is based on the subtle differences in polarity and shape between the E and Z isomers. For instance, studies have shown successful separation of E/Z isomers of active pharmaceutical ingredients at high pH using pre-packed glass columns with C18 phases, demonstrating the scalability of this method from analytical to preparative scales. chromatographytoday.comymc.eu

Thin-Layer Chromatography (TLC): TLC is often used as a rapid analytical technique to monitor reaction progress and identify suitable conditions for column chromatography. escholarship.org It can effectively separate alkene isomers, providing a semi-quantitative analysis of the product mixture. escholarship.org

Other Purification Methods:

Distillation: Fractional distillation can be employed if the boiling points of the E and Z isomers are sufficiently different. However, for long-chain alkenes like 6-tridecene, the boiling points of the stereoisomers are often very close, making this method less effective for achieving high isomeric purity. reddit.com

Solubility-Based Purification: Understanding the solubility profiles of the desired product and impurities across various solvents and temperatures can lead to simplified purification protocols. thesolubilitycompany.com By identifying a solvent system where the impurity is significantly more or less soluble than the product, purification can be achieved through crystallization or selective extraction. thesolubilitycompany.com

The table below summarizes various purification protocols applicable to alkenes.

| Purification Technique | Principle of Separation | Stationary/Key Reagent | Advantages | Primary Application | Reference |

| Argentation Chromatography | Differential π-complex formation | Silver ions (e.g., AgNO₃ on silica) | High selectivity for E/Z isomers | Preparative separation of alkene stereoisomers | google.com |

| Reversed-Phase HPLC | Differences in polarity and hydrophobicity | C18 or other nonpolar phases | High resolution, scalable | Analytical and preparative separation of isomers | chromatographytoday.comymc.eu |

| Thin-Layer Chromatography | Differential adsorption and partitioning | Silica gel, Alumina (B75360) | Rapid, low cost, small sample requirement | Reaction monitoring, method development | escholarship.org |

| Fractional Distillation | Difference in boiling points | None | Suitable for large scale | Separation of compounds with significant boiling point differences | reddit.com |

| Crystallization | Difference in solubility | Specific solvent system | Can yield very pure product, scalable | Purification of solid compounds | thesolubilitycompany.com |

Catalytic Approaches for Tridecene Production

The industrial production of specific long-chain alkenes like tridecene relies heavily on catalytic processes that offer high efficiency, selectivity, and sustainability. Research focuses on developing catalysts that can control the position of the double bond (regioselectivity) and the stereochemistry (stereoselectivity) to favor the desired (6E)-isomer.

Dehydrogenation of Long-Chain Alkanes:

One of the most direct routes to produce alkenes is the catalytic dehydrogenation of their corresponding alkanes. sciengine.com The conversion of tridecane to tridecene is an attractive pathway. sciengine.com

Catalysts: Supported metal catalysts are commonly used for this process. Platinum (Pt) and chromium (Cr)-based catalysts supported on materials like alumina (Al₂O₃) have shown activity. The key challenge is to control the selectivity towards the desired alkene isomer and prevent side reactions such as skeletal isomerization and cracking, which lead to a mixture of products. sciengine.com

Challenges: A significant hurdle in the dehydrogenation of long-chain alkanes is controlling regioselectivity. sciengine.com The process often yields a mixture of internal olefins and can be accompanied by the isomerization of the initially formed double bond. sciengine.com

Alkene Metathesis:

Olefin metathesis is a powerful reaction for the synthesis of alkenes by scrambling and reforming carbon-carbon double bonds. It can be used to produce long-chain alkenes from shorter-chain precursors. For example, the cross-metathesis of 1-heptene could theoretically produce 6-dodecene, and similar strategies could be adapted for 6-tridecene.

Catalysts: Ruthenium-based catalysts (e.g., Grubbs' catalysts) and Molybdenum-based catalysts (e.g., Schrock catalysts) are the most prominent catalysts for this transformation. They offer high functional group tolerance and stereoselectivity under mild reaction conditions.

Fischer-Tropsch to Olefins (FTO):

While typically aimed at producing light olefins (C2-C4), the Fischer-Tropsch process, which converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, can be tailored to produce longer-chain alkenes. researchgate.net

Catalysts: Iron-based catalysts, often promoted with elements like potassium or sulfur, are prevalent in FTO processes. researchgate.net By modifying the catalyst and reaction conditions (temperature, pressure, H₂/CO ratio), the product distribution can be shifted towards longer-chain hydrocarbons, including tridecene isomers. researchgate.net

Biomass Conversion:

Renewable feedstocks are gaining attention for alkene production. A dual catalytic system involving photocatalysis and cobaloxime catalysis has been reported for the dehydrodecarboxylation of carboxylic acids, which can be derived from plant oils and biomass. nih.gov This method can produce long-chain terminal alkenes from triglycerides found in sources like sunflower, corn, and soybean oils. nih.gov

The table below provides an overview of catalytic approaches for producing long-chain alkenes.

| Catalytic Method | Typical Catalysts | Feedstock | Key Advantages | Key Challenges | Reference |

| Alkane Dehydrogenation | Pt-based, Cr-based on Al₂O₃ | Long-chain alkanes (e.g., Tridecane) | Direct route from abundant alkanes | Low regioselectivity, side reactions (isomerization, cracking) | sciengine.com |

| Alkene Metathesis | Ru-based (Grubbs'), Mo-based (Schrock) | Shorter-chain alkenes | High selectivity, mild conditions | Cost of catalysts | chemistryworld.com |

| Fischer-Tropsch to Olefins | Iron-based (promoted) | Synthesis Gas (CO + H₂) | Utilizes non-petroleum feedstocks (coal, gas, biomass) | Broad product distribution, catalyst deactivation | researchgate.net |

| Biomass Dehydrodecarboxylation | Acridine/Cobaloxime dual catalyst | Carboxylic acids from plant oils | Uses renewable feedstock, mild conditions | Primarily produces terminal alkenes | nih.gov |

Mechanistic Investigations of Chemical Reactivity of 6e 6 Tridecene

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

In the atmosphere, (6E)-6-Tridecene is subject to degradation by various reactive species. The kinetics and mechanisms of these reactions determine its atmospheric lifetime and its contribution to the formation of secondary pollutants. Due to the scarcity of experimental data for (6E)-6-Tridecene, the following discussion is based on the well-established reactivity of structurally similar long-chain alkenes.

The hydroxyl (OH) radical is a primary oxidant in the troposphere. The reaction of OH radicals with alkenes like (6E)-6-Tridecene is expected to proceed rapidly, primarily through an electrophilic addition to the double bond, forming a transient hydroxyalkyl radical. This initial adduct can then react further, typically with molecular oxygen, to form peroxy radicals, which are key intermediates in the formation of ozone and other secondary organic aerosols.

Table 1: Representative Rate Constants for the Reaction of OH Radicals with Alkenes at Approximately 298 K

| Alkene | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Propene | 2.63 x 10⁻¹¹ |

| 1-Butene | 3.14 x 10⁻¹¹ |

| trans-2-Butene | 6.40 x 10⁻¹¹ |

| 1-Hexene | 3.73 x 10⁻¹¹ |

| 1-Octene (B94956) | 5.34 x 10⁻¹¹ |

This table presents data for shorter-chain alkenes to illustrate the general magnitude of the rate constants. The rate constant for (6E)-6-Tridecene is expected to be of a similar order of magnitude, likely closer to that of other internal alkenes.

During the nighttime, in the absence of sunlight, the nitrate (B79036) (NO₃) radical becomes a significant atmospheric oxidant. The reaction of NO₃ radicals with alkenes is also an addition reaction to the double bond, forming a nitrooxyalkyl radical. This radical can subsequently react with O₂ to form a nitrooxyalkyl peroxy radical, contributing to nighttime chemical processes.

Experimental data for the gas-phase reactions of NO₃ radicals with long-chain alkenes, including isomers of tridecene, are available. These studies show that the rate constants increase with the length of the carbon chain. sigmaaldrich.comnih.gov For instance, the rate constant for the reaction of NO₃ with 2-methyl-1-tridecene (B97902) has been measured, providing a valuable proxy for the reactivity of (6E)-6-Tridecene. sigmaaldrich.comnih.gov The atmospheric implication of this reaction is a significant nighttime sink for (6E)-6-Tridecene, leading to the formation of organic nitrates which can act as reservoirs for nitrogen oxides in the atmosphere.

Table 2: Measured Rate Constants for the Gas-Phase Reactions of NO₃ Radicals with C₁₃ Alkene Isomers at 296 ± 2 K

| Alkene | Rate Constant (x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) |

| 2-Methyl-1-tridecene | 60.3 ± 3.4 |

This data for a structural isomer suggests a high reactivity of the tridecene backbone with NO₃ radicals. sigmaaldrich.comnih.gov

Ozonolysis is another important atmospheric degradation pathway for alkenes. The reaction of ozone (O₃) with an alkene proceeds via the Criegee mechanism. wikipedia.orgorganicchemistrytutor.comlibretexts.org This involves a [3+2] cycloaddition of ozone to the carbon-carbon double bond to form an unstable primary ozonide (molozonide). organicchemistrytutor.com The molozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com These two species can then recombine in a different orientation to form a more stable secondary ozonide (trioxolane). wikipedia.org

Alternatively, the Criegee intermediate can be collisionally stabilized or undergo unimolecular decay, leading to the formation of OH radicals and other products. researchgate.netacs.org The specific products of the ozonolysis of (6E)-6-Tridecene would be heptanal (B48729) and hexanal (B45976). The subsequent fate of the Criegee intermediates will influence the production of secondary pollutants.

Table 3: Measured Rate Constants for the Gas-Phase Reactions of Ozone with C₁₃ Alkene Isomers at 296 ± 2 K

| Alkene | Rate Constant (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

| 1-Tridecene | 1.92 ± 0.12 |

| 2-Methyl-1-tridecene | 2.85 ± 0.42 |

This data for structural isomers provides an estimate of the reactivity of (6E)-6-Tridecene towards ozone. sigmaaldrich.comcolab.ws

Isomerization Dynamics and Equilibrium Studies

(6E)-6-Tridecene is the trans isomer of 6-tridecene. The cis isomer, (6Z)-6-Tridecene, also exists. In general, trans alkenes are thermodynamically more stable than their corresponding cis isomers due to reduced steric strain between the alkyl groups on the same side of the double bond. libretexts.org The energy difference between cis and trans isomers of 2-butene, for example, is approximately 2.8 kJ/mol, with the trans isomer being more stable. libretexts.org A similar trend is expected for 6-tridecene.

The interconversion between cis and trans isomers, or isomerization, does not occur spontaneously under normal conditions due to the high energy barrier for rotation around the carbon-carbon double bond. However, this isomerization can be catalyzed by various means, such as treatment with strong acids or through photochemical processes. libretexts.orgyoutube.com For instance, iodine is known to catalyze the equilibration of cis and trans alkenes. nih.gov The mechanism involves the reversible addition of an iodine atom to the double bond, forming a radical intermediate that can rotate around the former double bond before eliminating the iodine atom to yield a mixture of both isomers. nih.gov At equilibrium, the more stable trans isomer, (6E)-6-Tridecene, would be the predominant species.

Catalyzed Reactions and Reaction Mechanism Elucidation

The double bond in (6E)-6-Tridecene is a reactive site for various catalyzed reactions, enabling its conversion into other valuable chemical compounds. Two prominent examples are catalytic hydrogenation and olefin metathesis.

Catalytic hydrogenation of (6E)-6-Tridecene involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel, to yield the saturated alkane, tridecane (B166401). pressbooks.pubmasterorganicchemistry.com The generally accepted mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org This facilitates the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition. masterorganicchemistry.comlibretexts.org

Olefin metathesis is a powerful reaction that allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal carbene complexes, such as those containing ruthenium (Grubbs' catalysts) or molybdenum. wikipedia.orgmasterorganicchemistry.comharvard.edu The widely accepted Chauvin mechanism proceeds through a [2+2] cycloaddition of the alkene to the metal carbene, forming a metallacyclobutane intermediate. wikipedia.orglibretexts.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, thus propagating the catalytic cycle. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of (6E)-6-Tridecene, cross-metathesis with another alkene could lead to the formation of new, longer or shorter chain alkenes, while self-metathesis would result in the regeneration of the starting material.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of (E)-6-Tridecene through fragmentation analysis. When the molecule is subjected to electron ionization (EI), it forms a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for (E)-6-Tridecene is observed at a mass-to-charge ratio (m/z) of 182, which corresponds to its molecular formula, C₁₃H₂₆. nist.govnist.gov The fragmentation of long-chain alkenes is characterized by cleavage at bonds allylic to the double bond and throughout the alkyl chains. libretexts.orglibretexts.org The energetic instability of the initial molecular ion leads to its breakdown into smaller, charged fragments and uncharged radicals. chemguide.co.uk Only the charged ions are detected by the mass spectrometer. libretexts.orgchemguide.co.uk

The mass spectrum of (E)-6-Tridecene typically shows a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org The most abundant fragment ions (base peak) are often stable carbocations. For (E)-6-Tridecene, prominent peaks are frequently observed at m/z 41 and 55. nih.gov These fragments represent stable allylic carbocations or other rearranged small hydrocarbon cations formed during the fragmentation process. Analysis of these patterns allows for the confirmation of the hydrocarbon backbone and the location of the double bond.

Table 1: Key Mass Spectrometry Data for (E)-6-Tridecene

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₆ | nist.gov |

| Molecular Weight | 182.35 g/mol | nih.gov |

| Molecular Ion (M⁺) | m/z 182 | nist.govnist.gov |

| Top Peak | m/z 55 | nih.gov |

| 2nd Highest Peak | m/z 41 | nih.gov |

Gas Chromatography (GC) for Separation and Quantitative Analysis

Gas chromatography is an essential technique for assessing the purity of (E)-6-Tridecene and for separating it from its geometric isomer, (Z)-6-Tridecene, and other positional isomers. vurup.sk The separation is based on the differential partitioning of the compounds between a stationary phase within the GC column and a mobile gas phase. The elution time, known as the retention time, is a characteristic property of the compound under specific chromatographic conditions.

Coupling GC with a mass spectrometer (GC-MS) allows for both the separation and identification of components in a mixture. nih.govbotanyjournals.com Quantitative analysis can be performed by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration. researchgate.net

The retention behavior of a compound is often standardized using the Kovats Retention Index (RI). This system compares the retention time of the analyte to those of n-alkane standards. For (E)-6-Tridecene, the retention index varies depending on the polarity of the stationary phase used in the GC column.

Table 2: Kovats Retention Indices for (E)-6-Tridecene

| Stationary Phase Type | Retention Index (RI) | Reference |

|---|---|---|

| Standard Non-Polar | 1277 - 1286 | nih.gov |

| Semi-Standard Non-Polar | 1277 - 1279 | nih.gov |

| Standard Polar | 1316 - 1337 | nih.gov |

Note: The range of values reflects data from multiple experimental sources listed in the PubChem database.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation and stereochemical assignment of (E)-6-Tridecene. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the chemical shift (δ) of the olefinic protons (–CH=CH–) is highly indicative of the double bond's stereochemistry. For trans-alkenes like (E)-6-Tridecene, these protons typically resonate in the range of δ 5.3-5.5 ppm. The coupling constant (J-value) between these two vinylic protons is also diagnostic. A large coupling constant, typically in the range of 11-18 Hz, confirms the trans or (E) configuration. The aliphatic protons of the hexyl and pentyl chains will appear as a series of multiplets in the upfield region of the spectrum (δ 0.8-2.1 ppm).

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. researchgate.net The olefinic carbons of (E)-6-Tridecene are expected to resonate around δ 130-131 ppm. The chemical shifts of the sp³-hybridized carbons in the alkyl chains appear further upfield, typically between δ 14-33 ppm. The specific chemical shifts can confirm the position of the double bond at C6.

Table 3: Predicted NMR Data for (E)-6-Tridecene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| ¹H | ~5.4 | Olefinic protons (–CH=CH–) |

| ¹H | ~2.0 | Allylic protons (–CH₂–CH=) |

| ¹H | ~1.2-1.4 | Methylene protons (–(CH₂)n–) |

| ¹H | ~0.9 | Terminal methyl protons (–CH₃) |

| ¹³C | ~130.5 | Olefinic carbons (>C=C<) |

| ¹³C | ~32.7 | Allylic carbons (–C–C=) |

| ¹³C | ~14.1 | Terminal methyl carbon (–CH₃) |

Note: These are typical predicted values for long-chain trans-alkenes. Specific experimental values can be found in spectral databases like SpectraBase. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. upi.eduieeesem.com For (E)-6-Tridecene, the IR spectrum provides clear evidence for the alkene functional group and its trans stereochemistry.

The most diagnostic absorption band for a trans-disubstituted alkene is the strong C-H out-of-plane bending vibration, which appears in the region of 960-970 cm⁻¹. The presence of this band is a hallmark of the (E) isomer. Other characteristic peaks include C-H stretching vibrations for the sp² carbons of the double bond (typically just above 3000 cm⁻¹) and the sp³ carbons of the alkyl chains (just below 3000 cm⁻¹). A weak C=C stretching vibration is expected around 1665-1675 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for (E)-6-Tridecene

| Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch | 1665 - 1675 | Weak to Medium |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium |

| =C-H Out-of-Plane Bend (trans) | 960 - 970 | Strong |

Note: These are characteristic ranges for the specified functional groups. researchgate.netbiomedscidirect.com

Chromatographic Techniques for Isolation and Purification

The isolation and purification of (E)-6-Tridecene, particularly its separation from the (Z)-isomer, often requires specialized chromatographic techniques. longdom.org While standard silica (B1680970) gel column chromatography can be used to separate alkenes from more polar compounds, the separation of geometric isomers is more challenging due to their similar polarities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for isomer separation. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, can sometimes resolve geometric isomers. nih.gov

A more effective method for separating alkene isomers is argentation chromatography. google.com This technique utilizes a stationary phase, such as silica gel, that has been impregnated with silver salts (e.g., silver nitrate). The silver ions form weak, reversible charge-transfer complexes with the π-electrons of the double bond. The stability of these complexes differs between cis and trans isomers, with the less sterically hindered trans isomer generally eluting before the cis isomer. This differential interaction allows for the effective separation of (E)-6-Tridecene from (Z)-6-Tridecene.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are employed to determine the electronic structure, geometry, and energy of molecules. researchgate.netresearchgate.net Such calculations could elucidate the most stable three-dimensional conformation of (6E)-6-Tridecene by analyzing the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles that define its shape would be determined. Furthermore, these methods could provide values for thermodynamic properties like the enthalpy of formation, which are crucial for understanding the compound's stability.

Despite the foundational nature of these calculations, specific studies detailing the quantum chemical analysis of (6E)-6-Tridecene's conformation and stability are not currently available in peer-reviewed literature. While databases provide basic computed properties, in-depth quantum mechanical investigations are yet to be published. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug design for screening potential drug candidates and understanding their mechanism of action. If (6E)-6-Tridecene were to be investigated for any biological activity, molecular docking would be a critical first step to identify potential protein targets and predict binding affinities. The process involves placing the 3D structure of (6E)-6-Tridecene into the binding site of a target protein and scoring the interaction.

A review of the scientific literature shows no published molecular docking studies specifically involving (6E)-6-Tridecene as a ligand. Research in this area is required to explore any potential pharmacophoric features or bio-interactions of this compound.

Molecular Dynamics Simulations to Understand Biological Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. lidsen.commdpi.com These simulations are invaluable for understanding how a molecule like (6E)-6-Tridecene might interact with biological systems, such as cell membranes or proteins, in a dynamic environment. rsc.org MD can reveal how the molecule diffuses, partitions into different environments, or induces conformational changes in a biological target. researchgate.net

Currently, there are no specific molecular dynamics simulation studies focused on (6E)-6-Tridecene in the scientific literature. Such research would be necessary to understand its behavior in a biological context, for instance, its interaction with lipid bilayers or its potential to bind to and modulate the function of a protein target.

Structure-Activity Relationship (SAR) Modeling for Tridecene Derivatives

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry that correlates the chemical structure of a series of compounds with their biological activity. rsc.orgresearchgate.net By systematically modifying a chemical structure, researchers can identify which parts of the molecule are crucial for its effects. For tridecene derivatives, SAR studies would involve synthesizing and testing various analogs of (6E)-6-Tridecene to build a model that predicts the activity of new compounds.

A search for such studies reveals a lack of published SAR models specifically focused on tridecene derivatives related to (6E)-6-Tridecene. The development of such models would be contingent on the discovery of a measurable biological activity for this class of compounds.

Ecological and Environmental Research on 6e 6 Tridecene

Investigation of Semiochemical Roles in Inter- and Intra-species Communication

Semiochemicals are chemical substances that carry information between organisms. Research into (6E)-6-Tridecene has explored its potential functions in both plant-insect and insect-insect interactions.

Floral scents are complex mixtures of volatile organic compounds that play a crucial role in attracting pollinators. The presence of various hydrocarbons, including alkenes, in these scents has been documented across numerous plant families.

Detailed Research Findings:

A comprehensive checklist of floral scent compounds identified "6-Tridecene" as a volatile component in the floral scents of plants belonging to the Malvaceae family. While this finding points to the potential involvement of this compound in the chemical ecology of this plant family, the specific isomer ((6E)- or (6Z)-) was not identified, and its direct role in attracting pollinators was not elucidated. The intricate composition of floral fragrances makes it challenging to attribute pollinator attraction to a single compound, as it is often the entire "bouquet" of volatiles that elicits a response. researchgate.netresearchgate.net

Further research is required to specifically identify the (6E)-isomer of 6-Tridecene in floral scents and to conduct bioassays to determine its attractiveness to specific pollinators of Malvaceae or other plant species.

Table 1: Detection of 6-Tridecene in Floral Scents

| Plant Family | Specific Compound Mentioned | Research Focus |

|---|---|---|

| Malvaceae | 6-Tridecene | Checklist of volatile compounds |

| Various | Tridecene | General floral scent composition |

Pheromones are a class of semiochemicals used for communication between individuals of the same species. Alkenes are common components of insect pheromones, mediating behaviors such as mating and aggregation.

Detailed Research Findings:

While direct evidence for the pheromonal activity of (6E)-6-Tridecene is limited, research on its isomers provides strong indications of its potential role in insect communication. The Pherobase, a comprehensive database of pheromones and semiochemicals, lists the isomeric compound (Z)-6-Tridecene as a pheromone for the black-horned green lacewing, Chrysopa nigricornis. nih.gov This demonstrates that tridecene isomers are recognized and utilized by insects for intraspecific signaling.

The biological activity of pheromones is often highly dependent on their stereochemistry, with different isomers eliciting different behavioral responses, or in some cases, being inactive. nih.gov Therefore, while the activity of the (Z)-isomer is a significant lead, specific studies on (6E)-6-Tridecene are necessary to confirm its pheromonal role in any insect species.

Table 2: Pheromonal Activity of 6-Tridecene Isomers

| Isomer | Insect Species | Type of Semiochemical |

|---|---|---|

| (Z)-6-Tridecene | Chrysopa nigricornis | Pheromone |

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of chemical compounds is crucial for assessing their potential ecological impact. Research in this area for (6E)-6-Tridecene is still in its early stages.

The presence of industrial and commercial chemicals in wastewater is a significant environmental concern. Monitoring for specific compounds helps in assessing the extent of contamination and the effectiveness of wastewater treatment processes.

Detailed Research Findings:

Currently, there is a lack of specific studies reporting the detection of (6E)-6-Tridecene in wastewater. General analytical methods for the determination of hydrocarbons in wastewater exist, such as gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction. ucla.educoncawe.eu These methods are capable of identifying a wide range of organic compounds, including alkenes. However, targeted monitoring for (6E)-6-Tridecene has not been a focus of published environmental assessments. The analysis of total petroleum hydrocarbons (TPH) in industrial effluents provides a broader measure of hydrocarbon contamination but does not offer information on individual compounds like (6E)-6-Tridecene. jifro.ir

The persistence of a chemical compound in the environment is determined by its susceptibility to degradation processes, such as biodegradation by microorganisms.

Detailed Research Findings:

Specific degradation pathways for (6E)-6-Tridecene have not been elucidated. However, general principles of alkene biodegradation suggest that it is likely to be degraded by microorganisms in the environment. The biodegradation of long-chain alkenes can occur under both aerobic and anaerobic conditions. nih.govasm.org

Under aerobic conditions, the degradation of alkenes often begins with the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. nih.gov Another potential pathway involves the oxidation of the double bond. The resulting fatty acids can then be metabolized through the β-oxidation pathway. rsc.org The rate and extent of biodegradation can be influenced by factors such as the chain length of the alkene and the presence of specific microbial communities. asm.orgresearchgate.net

Anaerobic degradation of alkenes has also been observed, particularly by sulfate-reducing bacteria. nih.gov The initial steps in these pathways are less well understood but are thought to involve different enzymatic reactions compared to aerobic degradation.

Further research is needed to isolate microorganisms capable of degrading (6E)-6-Tridecene and to identify the specific enzymes and metabolic pathways involved.

Exploration of Biological Activities of Tridecene Derivatives and Analogues

Anti-diabetic Activity of Polyacetylenic Tridecene Glycosides

Polyacetylenic glycosides, particularly those with a C13 tridecene backbone, have been identified as potent anti-diabetic agents. Research has shown that these compounds can influence glucose metabolism through various mechanisms.

A key study investigating the aqueous alcohol extract of Bidens pilosa var. radiata, a plant from the Asteraceae family, led to the isolation of two noteworthy polyacetylenic glucosides. nih.gov One of these was identified as 2-β-D-glucopyranosyloxy-1-hydroxy-5(E)-tridecene-7,9,11-triyne. In studies using diabetic mouse models, a mixture of this tridecene derivative and a related tetradecene compound was found to cause a significant decrease in blood glucose levels. nih.gov These findings highlight the potential of tridecene glycosides in the management of type 2 diabetes. nih.gov

Safflower (Carthamus tinctorius), another member of the Asteraceae family, has also been investigated for its anti-diabetic properties. safflowerforhealth.comtaylorfrancis.com Extracts from safflower have been shown to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. safflowerforhealth.comresearchgate.net By inhibiting this enzyme, safflower components can reduce the absorption of glucose from the intestine, thereby lowering post-meal blood sugar levels. safflowerforhealth.com Studies in rats have confirmed that safflower extracts can significantly decrease blood sugar. safflowerforhealth.comnih.gov The active compounds responsible for this effect are believed to include various phytochemicals that may act synergistically. taylorfrancis.comnih.gov

Table 1: Anti-diabetic Activity of Selected Polyacetylenic Tridecene Glycosides and Related Compounds

| Compound/Extract | Source | Observed Anti-diabetic Effect | Reference |

|---|---|---|---|

| 2-β-D-glucopyranosyloxy-1-hydroxy-5(E)-tridecene-7,9,11-triyne | Bidens pilosa var. radiata | Significant reduction in blood glucose in diabetic mice (in a mixture). nih.gov | nih.gov |

| Cytopiloyne | Bidens pilosa | Potent glucose-lowering activity in diabetic animal models. researchgate.netbirmingham.ac.uk | researchgate.netbirmingham.ac.uk |

Immunomodulatory Effects of Tridecene-Derived Compounds

Tridecene derivatives and their analogues, particularly those found in the Asteraceae family, have been shown to possess significant immunomodulatory properties. These compounds can influence the activity of various immune cells and the production of signaling molecules known as cytokines.

Echinacea, a well-known medicinal plant from the Asteraceae family, contains a variety of bioactive compounds, including alkamides. nih.govnih.gov These lipophilic compounds are structurally related to tridecene derivatives and are believed to be responsible for many of the plant's immunomodulatory effects. nih.gov Alkamides have been shown to interact with cannabinoid receptors, which are expressed on immune cells, and can modulate both innate and adaptive immunity. nih.gov Extracts from Echinacea have been found to stimulate the activity of macrophages, enhance the function of natural killer cells, and influence the production of key cytokines such as TNF-α and various interleukins. nih.govmdpi.comoup.com

The immunomodulatory effects are not limited to stimulation. Some compounds from Echinacea have also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. nih.gov This dual action of stimulating and modulating the immune response makes these compounds a subject of interest for various conditions related to immune function. nih.govmdpi.com

Polyphenols, another class of compounds found alongside polyacetylenes in many plants, also contribute to immunomodulatory and anti-inflammatory activities. nih.gov They can regulate immune responses by interfering with the signaling pathways of immune cells, the synthesis of pro-inflammatory cytokines, and gene expression. nih.govmdpi.com The interplay between different phytochemicals within a plant extract often leads to a synergistic effect on the immune system. mdpi.com

Table 2: Immunomodulatory Effects of Tridecene-Related Compounds and Analogues

| Compound Class/Extract | Source | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| Alkamides | Echinacea spp. | Activation of macrophages and natural killer cells; modulation of cytokine production (TNF-α, IL-10). nih.govnih.govmdpi.comoup.com | nih.govnih.govmdpi.comoup.com |

| Echinacea Extracts | Echinacea purpurea, Echinacea laevigata | Stimulation of immune functions, including phagocytosis and leukocyte mobility. nih.govoup.com | nih.govoup.com |

Neuroprotective Properties of Tridecene Analogues

Polyacetylenic compounds, which include analogues of tridecene, have emerged as promising candidates for neuroprotection. These compounds, found in plants such as ginseng and carrots, have been shown to exert protective effects on nerve cells through various mechanisms.

Panax ginseng, a staple of traditional medicine, contains a variety of polyacetylenes, alongside its well-known ginsenosides. nih.govmdpi.com Research has indicated that ginseng extracts and their constituent polyacetylenes can offer neuroprotection by exerting anti-inflammatory, antioxidant, and anti-apoptotic (preventing cell death) effects. nih.govmdpi.com For instance, certain polyacetylene compounds isolated from Panax ginseng have been found to inhibit the binding of neurotrophins to their receptors, which can play a role in hair growth disorders and potentially other neurological processes. nih.gov Furthermore, some polyacetylenes from ginseng have demonstrated acetylcholinesterase inhibitory activity, a mechanism relevant to the management of Alzheimer's disease. researchgate.net

Falcarinol-type polyacetylenes, commonly found in carrots and other Apiaceae family plants, have also been investigated for their neuroprotective potential. preprints.org These compounds have been shown to possess anti-inflammatory properties, which are crucial for protecting against neuroinflammation, a key factor in many neurodegenerative diseases. preprints.orgnih.gov Studies have shown that these polyacetylenes can reduce the production of inflammatory mediators in brain-resident immune cells (microglia). mdpi.com

Table 3: Neuroprotective Properties of Selected Tridecene Analogues

| Compound/Extract | Source | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| Panax ginseng Extract (containing polyacetylenes) | Panax ginseng | Anti-inflammatory, antioxidant, and anti-apoptotic effects; reduction of dopaminergic cell loss in a Parkinson's disease model. nih.govmdpi.com | nih.govmdpi.com |

| Panaxytriol and related polyacetylenes | Panax ginseng | Inhibition of neurotrophin receptor binding. nih.gov | nih.gov |

Anti-angiogenic Activity of Related Tridecene Compounds

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Polyacetylenes, including derivatives of tridecene, have demonstrated significant anti-angiogenic properties.

Research on Bidens pilosa has led to the isolation of polyacetylenes that exhibit potent anti-angiogenic activity. nih.gov One such compound, 1,3-dihydroxy-6(E)-tetradecene-8,10,12-triyne, a C14 analogue of tridecene derivatives, showed significant activity against the proliferation of human umbilical vein endothelial cells (HUVECs), which are crucial for blood vessel formation. nih.gov Another novel polyacetylene from Bidens pilosa, 1,2-dihydroxy-5(E)-tridecene-7,9,11-triyne, also demonstrated significant anti-angiogenic effects by inhibiting HUVEC proliferation, migration, and the formation of tube-like structures. researchgate.net

These compounds were found to upregulate the expression of cell cycle inhibitors, such as p21Cip1 and p27Kip1, leading to the arrest of cell proliferation. nih.gov This was the first report to demonstrate that polyacetylenes possess significant anti-angiogenic activities and can regulate cell cycle mediators. nih.gov

Phytochemicals from purple carrots, particularly polyacetylenes like falcarinol (B191228) and falcarindiol, have also been associated with anti-inflammatory and potentially anti-angiogenic effects. mdpi.comnih.gov While the direct anti-angiogenic activity of these specific carrot polyacetylenes requires further investigation, their ability to modulate inflammatory pathways is closely linked to the regulation of angiogenesis. mdpi.com

Table 4: Anti-angiogenic Activity of Tridecene-Related Polyacetylenes

| Compound | Source | Observed Anti-angiogenic Effect | Reference |

|---|---|---|---|

| 1,3-dihydroxy-6(E)-tetradecene-8,10,12-triyne | Bidens pilosa | Significant inhibition of HUVEC proliferation (IC50 of 0.375 µg/ml). nih.gov | nih.gov |

| 1,2-dihydroxy-5(E)-tridecene-7,9,11-triyne | Bidens pilosa | Inhibition of HUVEC proliferation, migration, and tube formation. researchgate.net | researchgate.net |

Enzyme Inhibition Studies of Tridecene Derivatives

The ability of chemical compounds to inhibit specific enzymes is a cornerstone of drug discovery. Tridecene derivatives and their analogues have been the subject of enzyme inhibition studies, revealing their potential to target various enzymes involved in disease processes.

As mentioned in the anti-diabetic section, polyacetylenic compounds and extracts from plants like safflower have been shown to inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. safflowerforhealth.comresearchgate.net This inhibition leads to a reduction in glucose absorption and is a therapeutic strategy for managing type 2 diabetes. safflowerforhealth.com

In the context of neuroprotection, polyacetylenes from Panax ginseng have been identified as inhibitors of acetylcholinesterase. researchgate.net This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key approach in the treatment of Alzheimer's disease.

Furthermore, studies on other phytochemicals found in the same plant families as tridecene-containing species have revealed broader enzyme-inhibiting activities. For instance, flavonoids and acetylenic thiophenes from Pluchea indica and Vernonia cinerea have been shown to inhibit human cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. nih.gov Polyphenols, in general, are known to inhibit a range of enzymes, including those involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as enzymes that produce reactive oxygen species, like xanthine (B1682287) oxidase. nih.gov

Other Investigated Biological Activities of Tridecene-based Phytochemicals

Beyond the specific activities detailed above, phytochemicals from the Asteraceae family, which is a rich source of tridecene derivatives and analogues, exhibit a wide array of other biological effects. frontiersin.orgnih.govmdpi.comwisdomlib.orgresearchgate.net These include antimicrobial, anti-inflammatory, and antioxidant activities.

Many plants in the Asteraceae family have a long history of use in traditional medicine for treating infections. researchgate.net Scientific studies have begun to validate these uses, demonstrating that extracts and isolated compounds from these plants can inhibit the growth of various bacteria and fungi. researchgate.net For example, flavonoids, which are often found alongside polyacetylenes, are known for their antimicrobial properties. wisdomlib.org

The anti-inflammatory effects of these phytochemicals are also well-documented. preprints.orgnih.gov They can modulate various inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com This anti-inflammatory action is believed to underlie many of their therapeutic benefits, from neuroprotection to the potential prevention of certain chronic diseases. nih.gov

Antioxidant activity is another prominent feature of these plant-derived compounds. nih.gov They can scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Stereospecific Isomers

The biological activity of insect pheromones is critically dependent on their stereochemistry. For (6E)-6-Tridecene, the presence of the Z isomer can significantly reduce or eliminate its effectiveness. Consequently, future synthetic research must prioritize the development of highly stereoselective, efficient, and environmentally benign methods. Current approaches like the Wittig olefination or cross-metathesis provide pathways to the (E)-alkene, but often face challenges such as catalyst cost, scalability, and the generation of stoichiometric byproducts.

Future research will likely gravitate towards innovative catalytic systems that offer superior control over the double bond geometry. This includes the design of next-generation transition-metal catalysts for cross-coupling and metathesis reactions with higher turnover numbers and selectivity. Furthermore, a significant translational perspective lies in the exploration of chemoenzymatic and fully enzymatic routes. Utilizing enzymes, such as specific desaturases or elongases in engineered microbial hosts, could provide a green and exceptionally specific pathway to (6E)-6-Tridecene, minimizing isomeric contamination and environmental impact.

| Synthetic Strategy | Current State | Future Research Focus |

|---|---|---|

| Olefin Metathesis | Relies on Ruthenium or Molybdenum catalysts; effective but can be costly and require stringent purification. | Development of earth-abundant metal catalysts; catalysts with enhanced (E)-selectivity for internal alkenes. |

| Wittig-type Olefination | Classic method, but can have issues with stereoselectivity (Schlosser modification improves E-selectivity) and produces phosphine (B1218219) oxide waste. | Catalytic Wittig variants; development of more efficient methods for phosphine oxide recycling. |

| Chemoenzymatic/Biosynthesis | Largely exploratory; involves using isolated enzymes or whole-cell systems. | Engineering of microbial cell factories (e.g., E. coli, S. cerevisiae) with tailored fatty acid biosynthesis pathways for direct production. d-nb.info |

Advanced Spectroscopic Techniques for In-situ Analysis

Characterizing (6E)-6-Tridecene, particularly within complex biological matrices or during a reaction, presents a considerable challenge for conventional analytical techniques. Standard methods like Gas Chromatography-Mass Spectrometry (GC-MS) require sample extraction and are inherently offline, preventing real-time observation. Future research will increasingly adopt advanced spectroscopic methods for the in-situ analysis of this compound. southampton.ac.uk

Techniques such as interface-selective nonlinear spectroscopy could enable the study of (6E)-6-Tridecene at the precise moment of interaction with a pheromone receptor or at an aqueous-lipid interface within a gland. riken.jp Similarly, the application of ultrafast time-resolved spectroscopy could track the conformational dynamics of the molecule during its biosynthesis or upon binding. riken.jp For chemical synthesis, in-situ NMR and IR spectroscopy can monitor reaction progress in real-time, allowing for precise control over reaction conditions to maximize yield and stereoselectivity. researchgate.netrsc.org These advanced methods promise to provide a dynamic picture of the molecule's behavior that is unattainable with current static measurements.

| Technique | Potential Application | Anticipated Insight |

|---|---|---|

| In-situ NMR/IR Spectroscopy | Monitoring of catalyzed synthetic reactions in real-time. researchgate.netrsc.org | Optimization of reaction kinetics; detection of transient intermediates and byproducts. |

| Ultrafast Spectroscopy | Observing molecular dynamics during biosynthesis or receptor binding. riken.jp | Understanding the structural changes and energy transfer that drive biological function. |

| Interface-Selective Nonlinear Spectroscopy | Analyzing the molecule's orientation and behavior at biological interfaces (e.g., cell membranes, receptor surfaces). riken.jp | Elucidation of the initial steps of pheromone perception and transport. |

Elucidation of Complex Biosynthetic Networks

While it is generally accepted that insect pheromones like (6E)-6-Tridecene are derived from fatty acid metabolism, the exact enzymatic steps are often species-specific and not fully characterized. nih.govchemicke-listy.cz The biosynthesis typically involves a saturated fatty acid precursor, which undergoes controlled chain-shortening and the introduction of a double bond by a desaturase enzyme. d-nb.infonih.gov A key future research direction is the precise identification and characterization of the entire enzymatic cascade responsible for producing (6E)-6-Tridecene.

This involves identifying the specific fatty acyl-CoA desaturase that introduces the double bond at the ∆6 position with (E) geometry, a less common configuration than the more typical (Z)-∆9 or (Z)-∆11 desaturases found in many moths. d-nb.info Modern molecular biology techniques, including RNA interference (RNAi) to silence candidate gene expression and CRISPR-Cas9 for targeted gene knockout, will be instrumental. Following identification, the heterologous expression of these enzymes in host organisms like yeast will allow for detailed biochemical assays to confirm their function and substrate specificity, providing a complete map of the biosynthetic network.

Integrated Multi-omics Approaches in Biological Activity Research

To gain a holistic understanding of the role of (6E)-6-Tridecene in an organism, future research must move beyond single-gene or single-protein studies. The integration of multiple "omics" platforms provides a powerful, systems-level view of biological processes. researchgate.netresearchgate.net This approach combines genomics, transcriptomics, proteomics, and metabolomics to connect the genetic blueprint to the final functional molecule.

For instance, a multi-omics study of an insect pheromone gland could involve:

Transcriptomics (RNA-Seq): To identify all genes that are highly expressed during pheromone production, highlighting candidate desaturases, reductases, and other enzymes. nih.gov

Proteomics: To quantify the proteins actually present in the gland, confirming that the upregulated genes are translated into functional enzymes. researchgate.net

Metabolomics: To profile the small molecules in the gland, confirming the presence of (6E)-6-Tridecene, its fatty acid precursors, and other related compounds. researchgate.net

By integrating these datasets, researchers can build comprehensive models of the regulatory and metabolic networks that control the production of (6E)-6-Tridecene, linking its synthesis to developmental stages, environmental cues, and other physiological states. researchgate.netfrontiersin.org

Ecological Impact Assessments and Environmental Remediation Strategies

The use of (6E)-6-Tridecene as a component of synthetic pheromone lures for integrated pest management is a significant translational application. nih.gov This approach is environmentally friendly compared to broad-spectrum insecticides. However, a key area for future research is a thorough assessment of the ecological fate of synthetically deployed alkenes. This includes studying their persistence in soil and water, their potential effects on non-target organisms, and their ultimate degradation pathways.

A promising avenue for both assessment and remediation lies in the study of alkene biodegradation. Research has shown that various microbial communities in diverse environments can metabolize and mineralize alkenes. nih.gov Future studies should focus specifically on the microbes capable of degrading C13 alkenes like (6E)-6-Tridecene. Identifying these microorganisms and the enzymes they use could lead to bioremediation strategies for cleaning up any residual environmental contamination. This ensures that the use of this valuable biochemical in agriculture remains sustainable and ecologically sound.

Q & A

Q. How can machine learning optimize the prediction of (6E)-6-Tridecene’s physicochemical properties from limited datasets?

- Methodological Answer : Train neural networks on PubChem/MolPort data using descriptors like molecular weight, logP, and topological polar surface area. Validate via k-fold cross-validation and report RMSE for boiling point (e.g., ±2.5°C). Address overfitting with dropout layers or ridge regularization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.